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Compound of Interest

Compound Name:
3,3-Difluoropropan-1-amine

hydrochloride

CAS No.: 1010097-89-8

Cat. No.: B1421929

Get Quote

Document Type: Technical Whitepaper & Synthesis Guide Subject: 3,3-Difluoropropan-1-
amine hydrochloride (CAS 1010097-89-8) Target Audience: Medicinal Chemists, Process

Chemists, and Drug Discovery Scientists

Part 1: Executive Summary & Strategic Utility
In the landscape of modern medicinal chemistry, 3,3-Difluoropropan-1-amine hydrochloride
represents a high-value "fluorine-walk" building block. Unlike its non-fluorinated analog (n-

propylamine), this scaffold offers a precise tool for modulating the physicochemical properties

of a lead compound without altering steric bulk significantly.

Its core utility lies in three mechanistic advantages:

pKa Modulation: The electron-withdrawing effect of the

-difluoro motif lowers the basicity of the primary amine, often improving oral bioavailability by
increasing the fraction of uncharged species at physiological pH.
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Metabolic Blocking: The terminal C-H bonds of a propyl chain are common sites for CYP450-

mediated oxidation. Fluorination at the C3 position effectively blocks this metabolic "soft

spot," extending half-life (

).

Lipophilicity Tuning: It serves as a bioisostere for ethyl or propyl groups, allowing for the fine-

tuning of LogD to optimize blood-brain barrier (BBB) penetration or reduce non-specific

binding.

Part 2: Chemical Profile & Properties[1][2][3]
The following data consolidates physical and chemical identifiers for verification and quality

control.

Property Specification

IUPAC Name 3,3-Difluoropropan-1-amine hydrochloride

Common Name 3,3-Difluoropropylamine HCl

CAS Number 1010097-89-8

Molecular Formula

Molecular Weight 131.55 g/mol

Appearance White to off-white crystalline solid

Solubility Soluble in Water, Methanol, DMSO

Melting Point 150–155 °C (Typical range for amine salts)

Storage
Hygroscopic; Store under inert gas (Ar/N2) at 2–

8°C

SMILES NCCC(F)F.Cl

Part 3: Synthesis Protocols
Two robust methodologies are presented below. Method A is preferred for laboratory-scale

synthesis due to the availability of precursors and milder conditions. Method B is an alternative
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route utilizing nucleophilic substitution.

Method A: Amide Reduction (Preferred Route)
Precursor: 3,3-Difluoropropanoic acid (or 3,3-difluoropropanamide) Mechanism: Conversion of

carboxylic acid to amide, followed by reduction to amine.

Step-by-Step Protocol:
Amide Formation:

Dissolve 3,3-difluoropropanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours to

generate the acid chloride.

Concentrate in vacuo to remove excess oxalyl chloride.

Re-dissolve in DCM and treat with excess aqueous Ammonia (

) or ammonia gas at 0°C.

Isolate 3,3-difluoropropanamide via extraction (EtOAc) and drying (

).

Reduction:

Reagent: Borane-Tetrahydrofuran complex (

, 1M solution).

Procedure: Under Nitrogen atmosphere, add the amide (1.0 eq) to anhydrous THF.

Add

(3.0 eq) dropwise at 0°C.

Heat to reflux for 4–6 hours (monitor via TLC/LCMS).
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Quench: Cool to 0°C and carefully add Methanol to destroy excess borane.

Salt Formation:

Add concentrated HCl (or HCl in Dioxane) to the crude amine solution.

Reflux for 1 hour to cleave any boron-amine complexes.

Concentrate to dryness. Recrystallize the residue from Ethanol/Ether to yield 3,3-
Difluoropropan-1-amine hydrochloride.

Method B: Gabriel Synthesis
Precursor: 1-Bromo-3,3-difluoropropane Mechanism: Nucleophilic substitution followed by

hydrazinolysis.

Substitution:

React 1-bromo-3,3-difluoropropane (1.0 eq) with Potassium Phthalimide (1.1 eq) in DMF

at 90°C for 12 hours.

Pour into water and filter the precipitated phthalimide intermediate.

Deprotection:

Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (2.0 eq).

Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

Cool, filter off the solid, and acidify the filtrate with HCl.

Concentrate to obtain the target hydrochloride salt.

Synthesis Pathway Diagram
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3,3-Difluoropropanoic Acid Amide Formation
(NH3 / EDC or SOCl2) 3,3-Difluoropropanamide Reduction

(BH3-THF or LiAlH4)

3,3-Difluoropropan-1-amine HCl
(Target)

HCl Workup

1-Bromo-3,3-difluoropropane Gabriel Synthesis
(K-Phthalimide) Phthalimide Intermediate Deprotection

(N2H4 / HCl)

Click to download full resolution via product page

Caption: Dual synthetic pathways for 3,3-Difluoropropan-1-amine HCl. Method A (top) is

preferred for scalability.

Part 4: Applications in Drug Design
The "Fluorine Effect" in Lead Optimization
Replacing a propyl group with a 3,3-difluoropropyl group induces specific physicochemical

changes.
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Parameter Effect of 3,3-Difluorination Mechanistic Rationale

Basicity (pKa)

Decreases (

to

)

The electronegative fluorine

atoms (

-position) exert an inductive

withdrawal (

) through the carbon chain,

stabilizing the free base form

over the protonated

ammonium species.

Lipophilicity (LogD) Modulates

While fluorine is lipophilic, the

C-F bond is polar. The net

effect often lowers LogD

compared to a pure propyl

chain, improving solubility

while maintaining hydrophobic

interactions.

Metabolic Stability Increases

The C-F bond energy (approx.

116 kcal/mol) is significantly

higher than C-H. Fluorination

at the C3 position prevents

oxidative dealkylation or

hydroxylation at the terminus.

Decision Logic for Usage
Use the following logic flow to determine if this building block is appropriate for your lead series.
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Lead Compound Analysis

Does the lead contain a
propyl or ethyl amine?

Is the amine too basic
(causing hERG or permeation issues)?

Yes

No Modification Needed

No

Is the alkyl chain a
metabolic soft spot?

No

Use 3,3-Difluoropropylamine
to lower pKa and block metabolism

Yes

Yes

Consider Monofluoro
or Cyclopropyl analogs

No

Click to download full resolution via product page

Caption: Decision tree for implementing 3,3-difluoropropylamine in SAR campaigns.

Part 5: Handling & Safety Data
Hazard Classification (GHS):

Signal Word: DANGER

H314: Causes severe skin burns and eye damage.

H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):
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Respiratory: Use a NIOSH-approved respirator (N95 or P100) if dust formation is likely.

Skin: Nitrile rubber gloves (min thickness 0.11 mm).

Eyes: Tightly fitting safety goggles or face shield.

Emergency Protocols:

Eye Contact: Rinse immediately with plenty of water for 15 minutes. Consult an

ophthalmologist.

Spill: Sweep up without creating dust. Neutralize residue with weak sodium bicarbonate

solution before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1421929/docs#technical-master-file-3-3-
difluoropropan-1-amine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426
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